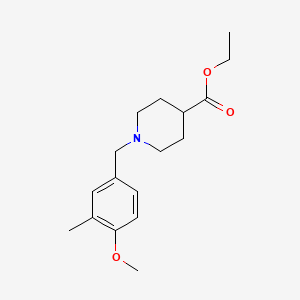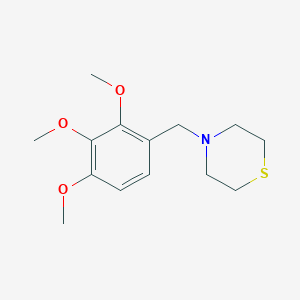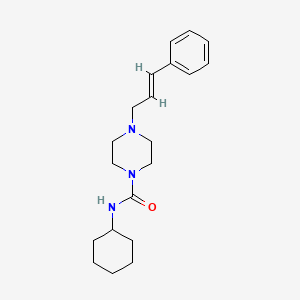
ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate, also known as PMK methyl glycidate, is a chemical compound that is commonly used in the synthesis of MDMA (3,4-methylenedioxymethamphetamine), a recreational drug also known as ecstasy. Despite its association with illegal drug production, PMK methyl glycidate has a wide range of scientific research applications, including its use as a precursor in the synthesis of other compounds and as a tool for studying the biochemical and physiological effects of certain substances.
Mecanismo De Acción
The mechanism of action of ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate is not well understood, as it is primarily used as a precursor in the synthesis of other compounds. However, it is believed to act as a methylating agent, adding a methyl group to certain molecules and thereby altering their chemical properties. This can have a range of biochemical and physiological effects, depending on the specific molecule being modified.
Biochemical and Physiological Effects:
This compound methyl glycidate has a range of biochemical and physiological effects, depending on the specific compound it is used to synthesize. For example, fluoxetine, which is synthesized from this compound methyl glycidate, is a selective serotonin reuptake inhibitor (SSRI) that is used to treat depression, anxiety, and other mood disorders. Fenoxycarb, on the other hand, is an insect growth regulator that disrupts the development of insect larvae.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, it can be used as a precursor in the synthesis of a wide range of compounds, making it a versatile tool for organic chemists. However, this compound methyl glycidate is also associated with illegal drug production, which may limit its availability in certain regions. Additionally, its use as a precursor in the synthesis of illegal drugs may raise ethical concerns for some researchers.
Direcciones Futuras
There are several future directions for research involving ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate. One area of interest is the development of new synthetic methods for this compound methyl glycidate and related compounds. This could lead to more efficient and sustainable methods for producing pharmaceuticals and other chemicals. Additionally, researchers could investigate the biochemical and physiological effects of this compound methyl glycidate and related compounds in greater detail, potentially leading to new treatments for a variety of conditions. Finally, there is a need for more research into the ethical implications of using this compound methyl glycidate as a precursor in the synthesis of illegal drugs, and how this may impact the availability and regulation of the compound in different regions.
Métodos De Síntesis
Ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate can be synthesized using a variety of methods, including the Wacker oxidation of safrole, the isomerization of isosafrole, and the reduction of piperonal. However, the most common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with methylamine and formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid. This process yields this compound methyl glycidate as a white crystalline powder with a melting point of 92-93°C.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate has several scientific research applications, particularly in the field of organic chemistry. It is commonly used as a precursor in the synthesis of other compounds, including pharmaceuticals and agrochemicals. For example, this compound methyl glycidate can be converted into the antidepressant drug fluoxetine (Prozac) via a series of chemical reactions. Similarly, it can be used to synthesize the insecticide fenoxycarb, which is used to control pests in agriculture.
Propiedades
IUPAC Name |
ethyl 1-[(4-methoxy-3-methylphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-17(19)15-7-9-18(10-8-15)12-14-5-6-16(20-3)13(2)11-14/h5-6,11,15H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDPVUQYNMXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(1,2-benzisoxazol-3-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680699.png)
![benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5680707.png)

![1-{2-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5680718.png)
![(4aR*,7aS*)-1-[(5-methyl-2-furyl)methyl]-4-(pyridin-3-ylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5680733.png)
![1-{[3-(cyclopropylmethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5680741.png)
![2-{[(5-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-furyl)methyl]thio}pyrimidine](/img/structure/B5680744.png)

![N-[3-(acetylamino)phenyl]-2-furamide](/img/structure/B5680754.png)

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5680758.png)
![6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one](/img/structure/B5680761.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5680785.png)
![2-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5680793.png)